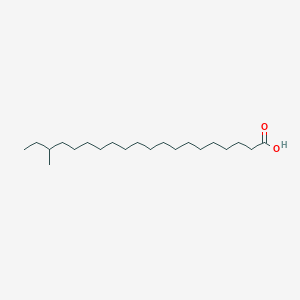

18-メチルエイコサン酸

概要

説明

科学的研究の応用

18-Methyl Eicosanoic Acid has several scientific research applications:

Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

Biology: It plays a role in studying the lipid composition of biological membranes and their functions.

Medicine: Research on 18-Methyl Eicosanoic Acid contributes to understanding the lipid metabolism and its implications in various diseases.

作用機序

18-メチルエイコサン酸がその効果を発揮する主なメカニズムは、毛髪エピキューティクルの脂質層への組み込みによるものです。この組み込みにより、毛髪の表面の疎水性が向上し、表面摩擦が減少し、櫛通りが向上します。 分子標的は、毛髪キューティクル細胞の脂質二重層であり、そこで18-メチルエイコサン酸は他の脂質と相互作用して保護バリアを形成します .

類似化合物:

エイコサン酸: 類似の疎水性特性を持つ直鎖脂肪酸ですが、分岐構造がありません。

メチルエイコサノエート: 異なる溶解度と反応性特性を持つエステル誘導体。

ベヘン酸: ヘアケア製品で同様の用途を持つ、より長い鎖の脂肪酸.

独自性: 18-メチルエイコサン酸は、その分岐構造により、独特の物理的および化学的特性を付与されています。 この分岐は、毛髪キューティクルの他の脂質との相互作用能力を高め、直鎖脂肪酸と比較して、優れた疎水性とコンディショニング効果をもたらします .

生化学分析

Biochemical Properties

18-Methyleicosanoic acid interacts with various biomolecules, contributing to its biochemical properties. It is covalently bound, possibly via a thioester linkage, to the cuticle cells of hair fibers . The presence of 18-Methyleicosanoic acid on the hair fiber surface contributes to the hair’s wet and dry combing properties .

Cellular Effects

The presence of 18-Methyleicosanoic acid on the hair fiber surface affects various cellular processes. It provides a hydrophobic surface, which can act as a boundary lubricant . This hydrophobic nature reduces surface friction in a wet state, which reduces hair disorder alignment .

Molecular Mechanism

The molecular mechanism of 18-Methyleicosanoic acid involves its interaction with biomolecules at the molecular level. It is covalently bound to the cuticle cells of hair fibers, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells . This contributes to the hair’s wet and dry combing properties .

Temporal Effects in Laboratory Settings

Over time, the effects of 18-Methyleicosanoic acid can change in laboratory settings. For instance, the removal of this covalently linked fatty acid renders the hair fiber hydrophilic . This offers a chemical explanation for many technological and cosmetic treatments of mammalian fibers .

Transport and Distribution

18-Methyleicosanoic acid is located exclusively in or on the surface of the cuticle cells of hair fibers . It is covalently bound to these cells, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells .

Subcellular Localization

The subcellular localization of 18-Methyleicosanoic acid is primarily on the surface of the cuticle cells of hair fibers . It forms a continuous hydrophobic layer on the upper surface and scale edges of these cells

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl Eicosanoic Acid can be achieved through various methods. One common approach involves the hydrogenation of 18-Methyl Eicosenoic Acid. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, 18-Methyl Eicosanoic Acid is often produced through the catalytic hydrogenation of its unsaturated precursor. The process involves the use of high-pressure hydrogenation reactors and catalysts to ensure efficient conversion. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

化学反応の分析

反応の種類: 18-メチルエイコサン酸は、以下を含む様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができ、対応するケトンまたはカルボン酸の生成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アルコールの生成につながります。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主な生成物:

酸化: ケトンまたはカルボン酸。

還元: アルコール。

置換: ハロゲン化誘導体.

4. 科学研究の応用

18-メチルエイコサン酸は、いくつかの科学研究の応用があります。

化学: これは、脂肪酸の分析のためのガスクロマトグラフィーおよび質量分析における参照標準として使用されます。

生物学: これは、生物学的膜の脂質組成とその機能の研究に役割を果たします。

医学: 18-メチルエイコサン酸に関する研究は、脂質代謝とその様々な病気における影響を理解することに貢献しています。

類似化合物との比較

Eicosanoic Acid: A straight-chain fatty acid with similar hydrophobic properties but lacks the branched structure.

Methyl Eicosanoate: An ester derivative with different solubility and reactivity characteristics.

Behenic Acid: A longer-chain fatty acid with similar applications in hair care products.

Uniqueness: 18-Methyl Eicosanoic Acid is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching enhances its ability to interact with other lipids in the hair cuticle, providing superior hydrophobicity and conditioning effects compared to straight-chain fatty acids .

特性

IUPAC Name |

18-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312907 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36332-93-1 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 18-methyleicosanoic acid?

A1: The molecular formula of 18-methyleicosanoic acid is C21H42O2, and its molecular weight is 326.56 g/mol.

Q2: How does the anteiso-methyl branch in 18-MEA influence its properties?

A2: The anteiso-methyl branch at the 18th carbon atom disrupts the close packing of 18-MEA molecules, leading to a more fluid and disordered monolayer compared to straight-chain fatty acids. [, ] This characteristic contributes to the low surface energy and friction resistance of hair fibers. [, ]

Q3: Where is 18-methyleicosanoic acid primarily located in hair?

A3: 18-Methyleicosanoic acid forms a covalently bound monolayer on the outermost surface of the hair cuticle. [, , , ] It is also a key component of the lipid layer within the cell membrane complex (CMC), which binds cuticle cells together. []

Q4: How is 18-methyleicosanoic acid bound to the hair fiber?

A4: 18-MEA is primarily bound to the hair fiber via a thioester linkage to cysteine residues in proteins. [, , ] Some evidence also suggests the presence of oxygen ester (acyl) linkages. []

Q5: What is the function of 18-methyleicosanoic acid in hair?

A5: 18-MEA plays a crucial role in maintaining the hydrophobic nature of the hair surface, which is essential for its water repellency and resistance to environmental damage. [, , ] It also acts as a boundary lubricant, reducing friction between hair fibers and contributing to the smooth, manageable feel of healthy hair. [, , ]

Q6: How does the loss of 18-methyleicosanoic acid affect hair properties?

A6: The depletion of 18-MEA, often caused by chemical treatments or weathering, compromises the hydrophobic barrier of hair, making it more susceptible to damage and altering its tactile properties. [, , ] Hair becomes more hydrophilic, leading to increased friction, tangling, and a rough, dry feel. [, , ]

Q7: How do chemical treatments like bleaching affect 18-methyleicosanoic acid?

A7: Alkaline treatments, such as bleaching, can cleave the thioester bond that binds 18-MEA to the hair fiber, resulting in its removal from the hair surface. [, , , , ] This removal significantly alters the hair's surface properties, leading to increased hydrophilicity and friction. [, , ]

Q8: Can UV radiation damage the 18-methyleicosanoic acid layer?

A8: Yes, prolonged exposure to UV radiation can degrade 18-MEA, diminishing its protective effects on the hair fiber. [, ] This degradation further contributes to the deterioration of hair quality observed with environmental exposure.

Q9: How does weathering affect the distribution of lipids in hair fibers?

A9: Research indicates a progressive loss of both free and covalently bound lipids, including 18-MEA, from the root to the distal end of hair fibers. [] This loss is attributed to natural weathering processes and grooming practices, potentially contributing to the decreased tensile strength observed in weathered hair. []

Q10: What analytical techniques are used to study 18-methyleicosanoic acid in hair?

A10: Several techniques are employed to analyze 18-MEA in hair, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 18-MEA after extraction from hair samples. []

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed information about the molecular composition of the hair surface, including the presence and relative abundance of 18-MEA. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Offers insights into the elemental composition and chemical states of the hair surface, aiding in understanding the changes in chemical bonding associated with 18-MEA removal or modification. [, ]

- Atomic Force Microscopy (AFM): Enables the visualization of the hair surface at the nanoscale, allowing for the assessment of surface morphology and frictional properties in relation to 18-MEA presence and distribution. [, , , , ]

Q11: What are some current research directions related to 18-methyleicosanoic acid?

A11: Ongoing research focuses on:

- Developing methods to replenish 18-MEA on damaged hair surfaces to restore hydrophobicity and improve tactile properties. [, , ]

- Investigating the potential of using 18-MEA or its analogs as a model system for studying lipid monolayers and their properties. [, ]

- Understanding the precise mechanisms involved in the biosynthesis and incorporation of 18-MEA into the hair fiber during hair growth. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)